Pregnanetriol-d4
CAS No.:
Cat. No.: VC0208835
Molecular Formula: C₂₁H₃₂D₄O₃
Molecular Weight: 340.53
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁H₃₂D₄O₃ |
|---|---|
| Molecular Weight | 340.53 |
Introduction
Chemical Structure and Properties
Molecular Composition
Pregnanetriol-d4 is a deuterated derivative of pregnanetriol, which itself is a metabolite of progesterone. The compound features a chemical formula of C₂₁H₃₄O₃ with four hydrogen atoms replaced by deuterium atoms, yielding a molecular weight of approximately 516.658 g/mol. This strategic isotopic labeling creates a compound that behaves chemically similar to the non-deuterated form while being distinguishable through mass spectrometric analysis.
The compound's structural configuration can be represented through its International Chemical Identifier (InChI) string:
InChI=1S/C21H34O3/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D
Structural Characteristics
The molecular structure of Pregnanetriol-d4 is characterized by:
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A steroid backbone typical of pregnane derivatives
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Multiple hydroxyl groups that contribute to its solubility profile
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Four deuterium atoms strategically positioned to maintain chemical similarity to pregnanetriol while providing mass distinction
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A complex stereochemistry essential for its biological activity and analytical utility
This structural arrangement ensures that Pregnanetriol-d4 mimics the chromatographic behavior of the non-deuterated compound while being distinguishable through mass spectrometry, making it an ideal internal standard.
Physical Properties
Pregnanetriol-d4 exhibits physical properties typical of steroid compounds, including:
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Limited water solubility in its non-conjugated form
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Enhanced solubility when conjugated with glucuronic acid
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Stability under typical laboratory storage conditions
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Characteristic mass spectrometric fragmentation patterns that facilitate its identification and quantification
Synthesis and Analytical Applications
Synthesis Methods
The synthesis of Pregnanetriol-d4 typically involves deuteration of the pregnanetriol molecule, which can be derived from progesterone or other steroid precursors. The process requires precise control of reaction conditions to ensure selective deuteration at the desired positions without altering the stereochemistry of the steroid backbone.
Key steps in the synthesis process include:
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Isolation or synthesis of pregnanetriol from appropriate precursors
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Selective deuteration using appropriate deuterium donors
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Purification to ensure high isotopic purity
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Quality control using advanced analytical techniques
Analytical Applications
Pregnanetriol-d4 serves as an internal standard in various analytical procedures, particularly those involving gas chromatography coupled with mass spectrometry (GC-MS). The compound's utility extends to:
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Quantitative analysis of pregnanetriol in biological samples
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Monitoring steroid metabolism in clinical and research settings
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Calibration of analytical instruments for steroid analysis
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Validation of analytical methods for steroid quantification
In a typical analytical workflow, Pregnanetriol-d4 is added to biological samples before extraction and analysis, allowing for correction of variations in extraction efficiency, ionization, and detector response.
Chromatographic Analysis
The analysis of Pregnanetriol-d4 and related compounds frequently employs chromatographic separation followed by mass spectrometric detection. This approach allows for:
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Separation of complex steroid mixtures
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Selective detection based on mass-to-charge ratios
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Quantification using calibration curves and internal standards
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Identification based on retention times and fragmentation patterns
Table 1: Analytical Parameters for Pregnanetriol-d4 Detection
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Typical LOD | 0.03-90 ng/mL | 0.03-90 ng/mL |
| Mobile Phase | N/A | 0.01% formic acid + 1 mM ammonium formate in water/methanol |
| Column Type | Stationary phase suitable for steroids | ACQUITY BEH C18 column (2.1 x 100 mm, 1.7 μm) |
| Flow Rate | Carrier gas dependent | 0.4 mL/min |
| Detection Mode | SIM | MRM |
| Sample Preparation | Hydrolysis, extraction, derivatization | Hydrolysis, solid-phase extraction |
Note: LOD = Limit of Detection; SIM = Selected Ion Monitoring; MRM = Multiple Reaction Monitoring
Biochemical Significance
Role in Steroid Metabolism
Pregnanetriol is a metabolite of progesterone, and its deuterated form (Pregnanetriol-d4) plays a crucial role in understanding steroid metabolism. The compound serves as a reference point for investigating:
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Progesterone metabolism pathways
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Alterations in steroid metabolism associated with endocrine disorders
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Physiological changes in steroid metabolism during pregnancy and other conditions
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Pharmacokinetics of steroid-based therapeutics
Conjugated Forms
Pregnanetriol-d4 can exist in conjugated forms, particularly as glucuronides, which enhance its solubility and facilitate urinary excretion. The glucuronide conjugate, Pregnanetriol-d4 3α-O-β-D-Glucuronide, is particularly important in steroid metabolism studies and biochemical analyses.
This conjugated form:
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Enhances the compound's water solubility
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Facilitates its excretion through urine
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Represents a key endpoint in the metabolism of progesterone
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Serves as a marker for steroid metabolism in clinical assessments
Metabolic Pathways
The metabolic pathways involving Pregnanetriol-d4 mirror those of non-deuterated pregnanetriol and include:
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Formation from progesterone through various enzymatic reactions
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Conjugation with glucuronic acid by UDP-glucuronosyltransferases
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Excretion primarily through urine
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Potential further metabolism depending on physiological conditions
Research Applications
Analytical Method Development
Pregnanetriol-d4 has been instrumental in the development and validation of analytical methods for steroid profiling. Research has focused on:
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Improving sensitivity and specificity of detection methods
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Developing comprehensive steroid profiling approaches
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Enhancing sample preparation techniques
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Validating analytical methods for clinical applications
A notable application includes the development of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for urinary steroid profiling, which can simultaneously measure multiple steroids including pregnanetriol .
Neurosteroid Research
Research into neurosteroids has also utilized deuterated compounds similar to Pregnanetriol-d4. A GC-MS method developed for quantifying neurosteroids during pregnancy employed deuterated internal standards to achieve detection limits in the parts per trillion range, demonstrating the utility of such compounds in sensitive analytical applications .
Table 2: Applications of Pregnanetriol-d4 in Different Research Contexts
Analytical Challenges and Innovations
Sample Preparation Techniques
The analysis of Pregnanetriol-d4 and related compounds in biological samples presents several challenges that research has addressed through innovative sample preparation techniques:
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Hydrolysis using β-glucuronidase to release conjugated steroids
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Solid-phase extraction for purifying the samples
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Derivatization to enhance chromatographic properties and detection sensitivity
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Use of multiple deuterated internal standards to improve quantification accuracy
These techniques have contributed to the development of reliable and sensitive methods for steroid analysis in complex biological matrices .
Mass Spectrometric Approaches
Mass spectrometry has been the cornerstone of Pregnanetriol-d4 analysis, with several approaches showing particular promise:
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Selected ion monitoring (SIM) for targeted analysis with enhanced sensitivity
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Multiple reaction monitoring (MRM) for improved specificity
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High-resolution mass spectrometry for accurate mass determination
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Tandem mass spectrometry for structural confirmation
Research has shown that these approaches can achieve detection limits in the part per trillion range, enabling the quantification of steroids at physiologically relevant concentrations .
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